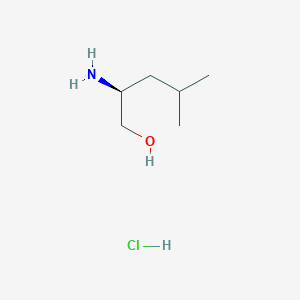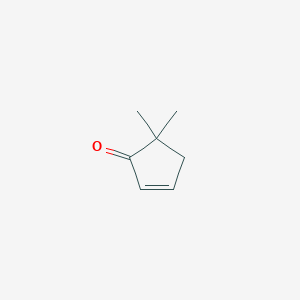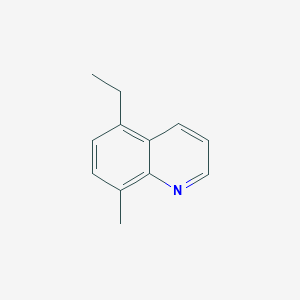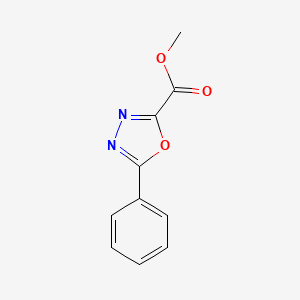
1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester
Descripción general
Descripción
1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester (commonly referred to as oxadiazole ) is a heterocyclic compound. Its molecular structure consists of a five-membered ring containing two nitrogen atoms and one oxygen atom. Due to the different arrangements of these heteroatoms, various isomeric forms of oxadiazoles exist, including 1,3,4-oxadiazole, 1,2,3-oxadiazole, 1,2,4-oxadiazole, and 1,2,5-oxadiazole . These compounds have gained attention due to their potential biological activities.
Synthesis Analysis
Several methods are employed to synthesize 1,3,4-oxadiazole derivatives. Researchers have explored diverse synthetic routes to obtain complex structures containing oxadiazole rings. These methods are crucial for developing novel molecules with biological significance. The synthesis of oxadiazoles involves reactions such as cyclization, condensation, and functional group transformations .
Molecular Structure Analysis
The oxadiazole ring system is composed of three atoms: two nitrogen atoms and one oxygen atom. Its aromatic nature contributes to its stability and reactivity. The arrangement of substituents on the phenyl ring attached to the oxadiazole core significantly influences its properties and biological activity .
Chemical Reactions Analysis
Oxadiazoles exhibit diverse chemical reactivity. They can participate in nucleophilic substitution, electrophilic addition, and other transformations. Functional groups attached to the phenyl ring can modulate their reactivity. Researchers have explored the synthesis of various oxadiazole derivatives by introducing different substituents .
Physical And Chemical Properties Analysis
- Melting Point : The melting point of 1,3,4-oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester is approximately 133–135°C .
- Spectral Data : The compound exhibits characteristic peaks in its FT-IR and NMR spectra .
Mecanismo De Acción
The biological activities of oxadiazoles span a wide range. These compounds have demonstrated antibacterial, antiviral, antifungal, antineoplastic, antioxidant, anti-inflammatory, and analgesic properties. Their mode of action often involves interactions with specific cellular targets, such as enzymes or receptors. Further studies are needed to elucidate the precise mechanisms underlying their effects .
Direcciones Futuras
Continued research on oxadiazoles is essential. Investigating new derivatives, optimizing synthetic methods, and exploring their potential applications in medicine and agriculture are promising avenues. Collaborations between organic chemists, pharmacologists, and agricultural scientists will contribute to harnessing the full potential of oxadiazoles .
Propiedades
IUPAC Name |
methyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-14-10(13)9-12-11-8(15-9)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKSIFWGIQSXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188381 | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester | |
CAS RN |
16691-26-2 | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16691-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-phenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



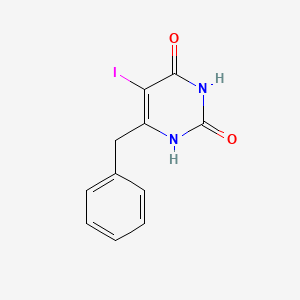
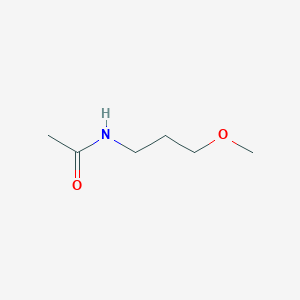
![7-chloro-2-methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B3187666.png)

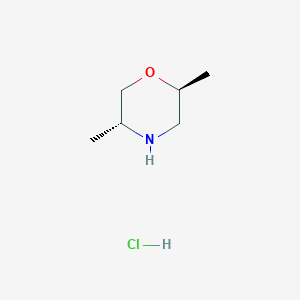


![1,2-dimethoxy-4-nitro-5-[(E)-2-nitroethenyl]benzene](/img/structure/B3187718.png)
![[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine](/img/structure/B3187723.png)


